molecular formula C2H4N6O2 B180427 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide CAS No. 153757-93-8

1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide

Cat. No. B180427
M. Wt: 144.09 g/mol
InChI Key: OFFACQFPCDKYSH-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide is a chemical compound with the molecular formula C2H4N6O2 . It is a derivative of 1,2,4,5-Tetrazine-3,6-diamine, which is known for its unique reactivity and can be used for bioconjugation. This process involves attaching molecules of interest to biomolecules like antibodies or proteins, and is valuable in various fields, including drug delivery and targeted imaging.


Synthesis Analysis

The synthesis of 3,6-diamino-1,2,4,5-tetrazine (DATZ) has been reported from 3,6-bis (3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine (BT) with a yield of 95.3% . DATZ was then oxidized with peroxyformic acid to give a high-nitrogen energetic compound 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO 2) with a yield of 60.2% .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and vibrational spectroscopy . These techniques provide detailed information about the molecular structure and the nature of chemical bonds in the compound.


Chemical Reactions Analysis

Research studies on the mechanisms, kinetics, and thermodynamics of decomposition of high-energy compounds like 1,2,4,5-Tetrazine-3,6-diamine have been conducted . The formation of nanostructured carbon nitride (α-C3N4) in condensed decomposition products, cyanogen (C2N2), and hydrogen cyanide (HCN) in gaseous products have been shown .


Physical And Chemical Properties Analysis

1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide is a solid compound . It has a molecular weight of 112.09 Da . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

1,4-dioxido-1,2,4,5-tetrazine-1,4-diium-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N6O2/c3-1-5-8(10)2(4)6-7(1)9/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACDXDCAJMKERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=N[N+](=C(N=[N+]1[O-])N)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343301
Record name 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide

CAS RN

153757-93-8
Record name 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
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1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Reactant of Route 3
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Reactant of Route 4
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Reactant of Route 5
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide
Reactant of Route 6
1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide

Citations

For This Compound
1
Citations
P Ravi, SP Tewari… - Propellants, Explosives …, 2013 - Wiley Online Library
Isomers of 4‐amino‐1,3‐dinitrotriazol‐5‐one‐2‐oxide (ADNTONO) are of interest in the contest of insensitive explosives and were found to have true local energy minima at the DFT‐…
Number of citations: 7 onlinelibrary.wiley.com

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